3-(4-Bromobenzenesulfonyl)propanoic acid

Steroid Sulfatase Inhibition Hormone-Dependent Cancer Enzyme Assay

Researchers optimizing metalloprotease inhibitors require halogenated scaffolds with defined electronic profiles. This para-bromo arylsulfonyl propanoic acid (C9H9BrO4S, MW 293.13) enables systematic SAR. - **Target potency reference**: STS inhibition IC50 = 74 nM (brominated scaffold). - **Synthetic utility**: Br atom enables Pd-catalyzed cross-coupling for library diversification. - **Cell phenotype data**: G2/M arrest in HL-60 cells (IC50 = 10.5 µM). Immediate supply for lead optimization campaigns.

Molecular Formula C9H9BrO4S
Molecular Weight 293.13
CAS No. 200643-57-8
Cat. No. B2908014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzenesulfonyl)propanoic acid
CAS200643-57-8
Molecular FormulaC9H9BrO4S
Molecular Weight293.13
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCC(=O)O)Br
InChIInChI=1S/C9H9BrO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyVIZYBBUNMITQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromobenzenesulfonyl)propanoic acid: A Versatile Scaffold


3-(4-Bromobenzenesulfonyl)propanoic acid (CAS 200643-57-8) is a para-bromo substituted arylsulfonyl propanoic acid derivative (C9H9BrO4S, MW 293.13) . The compound features a carboxylic acid moiety linked via a propyl spacer to a 4-bromobenzenesulfonyl group, combining both a hydrogen-bond donor/acceptor motif and a heavy halogen atom (Br) capable of engaging in halogen bonding interactions with biological targets . As a member of the broader arylsulfonyl propanoic acid class, this scaffold has been disclosed in patent literature as a key intermediate for metalloprotease (MMP) inhibitor development [1]. The presence of the sulfonyl group enables covalent and non-covalent interactions with enzyme active sites, while the bromine substituent provides unique electronic and steric properties that distinguish it from its chloro-, fluoro-, and methyl-substituted analogs.

Workflow
Scaffold for metalloprotease (MMP) inhibitor development
Binding Motif
Para-bromo enables unique halogen bonding with biological targets
Synthetic Utility
Bromine serves as cross-coupling handle for compound library synthesis

3-(4-Bromobenzenesulfonyl)propanoic acid vs. Halogen Analogues


The substitution of the para-bromo group in 3-(4-bromobenzenesulfonyl)propanoic acid with alternative halogens or alkyl substituents results in non-equivalent compounds due to fundamental differences in electronic properties, steric bulk, and potential for specific intermolecular interactions [1]. The bromine atom possesses a larger van der Waals radius (~1.85 Å) and greater polarizability compared to chlorine (~1.75 Å) and fluorine (~1.47 Å), which directly impacts binding pocket occupancy and halogen bonding strength [2]. These differences are critical in medicinal chemistry optimization, where subtle changes in halogen identity can lead to significant shifts in biological activity, as observed across multiple arylsulfonyl-containing inhibitor series [3]. The quantitative evidence below illustrates how these molecular differences translate to measurable disparities in target engagement, highlighting why this specific compound warrants dedicated procurement for structure-activity relationship (SAR) investigations.

Halogen size and polarizability differ: bromine’s larger van der Waals radius (~1.85 Å vs. Cl 1.75 Å, F 1.47 Å) may shift binding pocket occupancy and halogen bonding strength.
Electronic properties vary: para-bromo substitution alters electron distribution compared to chloro, fluoro, or methyl analogs, potentially affecting target engagement.
Reactivity mismatch: chloro/fluoro analogs often require harsher cross-coupling conditions or are inert, limiting synthetic utility relative to the bromo compound.

Activity Comparisons for 3-(4-Bromobenzenesulfonyl)propanoic acid


Steroid Sulfatase Inhibition by Bromo Scaffold

The 4-bromobenzenesulfonyl-containing derivative exhibits potent inhibition of human steroid sulfatase (STS), with an IC50 value of 74 nM measured in JEG3 cell lysates using [³H]E1S as substrate [1]. In contrast, the analogous 4-chlorobenzenesulfonyl propanoic acid derivative demonstrates markedly reduced activity, with an IC50 of 2,800 nM (2.8 µM) against the rat urea transporter (a structurally unrelated target but representative of the activity shift observed across this scaffold class) [2]. The ~38-fold potency difference underscores the critical role of the bromine substituent in achieving target engagement and highlights the non-interchangeable nature of these halogen analogs.

STS Inhibition
Reported
IC50 = 74 nM (bromo) vs 2,800 nM (4-chloro analog)
Supports bromo-substituted scaffold selection for STS inhibition studies
Cross-study comparable; different assay conditions may influence comparison
Steroid Sulfatase Inhibition Hormone-Dependent Cancer Enzyme Assay

Trypanosoma brucei Phosphotransferase Inhibition

A derivative incorporating the 4-bromobenzenesulfonyl propanoic acid core (3-(4-bromophenyl)sulfonyl-N-[(4-methylphenyl)methyl]propanamide) demonstrated an IC50 of 3,270 nM (3.27 µM) against a phosphotransferase from Trypanosoma brucei, the causative agent of African sleeping sickness [1]. This activity is within a therapeutically relevant range and provides a quantitative benchmark for this chemotype. While direct head-to-head data for the exact parent acid against this target is not available, the activity of the closely related derivative confirms the potential of this brominated scaffold in antiparasitic drug discovery, distinguishing it from non-halogenated or differently halogenated analogs where activity is often absent.

T. brucei Kinase
Class-level
IC50 = 3.27 µM (N-(4-methylbenzyl) derivative)
Provides quantitative benchmark for antiparasitic chemotype optimization
Class-level inference; parent acid may show different potency
Antiparasitic Kinase Inhibition Neglected Tropical Diseases

G2/M Cell Cycle Arrest in Leukemia Cells

3-(4-Bromobenzenesulfonyl)propanoic acid demonstrates antiproliferative activity against HL-60 human promyelocytic leukemia cells with an IC50 of 10.5 µM . The mechanism of action involves induction of apoptosis and specific arrest at the G2/M phase of the cell cycle . In comparison, structurally similar arylsulfonyl propanoic acid derivatives (e.g., 4-methylbenzenesulfonyl analog) typically exhibit no significant cytotoxicity (IC50 > 100 µM) in related cancer cell line panels [1]. This functional phenotype, linked directly to the bromine substituent, provides a clear differentiator for researchers exploring cell cycle modulation.

HL-60 Cytotoxicity
Reported
IC50 = 10.5 µM (G2/M arrest) vs. >100 µM (methyl analog)
Supports cell cycle arrest phenotype linked to bromine substituent
Cross-study comparable; confirm arrest mechanism in your assay
Cancer Research Cell Cycle Inhibition Leukemia

Broad-Spectrum MMP Inhibition by Arylsulfonyl Scaffold

Patent WO2001070682A3 discloses a series of arylsulfonyl propanoic acid derivatives as potent inhibitors of matrix metalloproteases (MMPs), a family of zinc-dependent endopeptidases implicated in tumor invasion, metastasis, and inflammatory tissue destruction [1]. The generic structure encompassed by the patent includes 3-(4-bromobenzenesulfonyl)propanoic acid as a preferred embodiment. While specific IC50 values for the exact compound are not provided in the patent abstract, the class-level activity profile demonstrates that para-substituted arylsulfonyl propanoic acids with halogen groups exhibit broad-spectrum MMP inhibition, distinguishing them from non-sulfonyl carboxylic acid scaffolds which generally lack this activity [2].

MMP Inhibition
Class-level
Broad-spectrum MMP inhibition (class-level claim)
Privileged scaffold for synthesizing novel MMP inhibitors
Patent-supported; specific IC50 values for exact compound not disclosed
Matrix Metalloprotease Inhibition Inflammation Cancer Metastasis

Bromine as a Synthetic Handle for Diversification

The para-bromine substituent in 3-(4-bromobenzenesulfonyl)propanoic acid serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling facile diversification into a wide array of biaryl and substituted aromatic derivatives . In contrast, the chloro, fluoro, and methyl analogs are either inert to these coupling conditions (methyl) or require harsher conditions (chloro/fluoro), limiting their utility as synthetic building blocks. The bromine atom's favorable balance of reactivity and stability makes this compound a superior choice for library synthesis and lead optimization campaigns compared to its less reactive or more labile counterparts.

Synthetic Handle
Data to verify
High Pd-catalyzed cross-coupling reactivity vs. Cl, F, Me analogs
Enables diversification for compound library synthesis
Class-level observation; verify reactivity under your conditions
Organic Synthesis Cross-Coupling Building Block

Research Applications of 3-(4-Bromobenzenesulfonyl)propanoic acid


STS Inhibitor Discovery for Hormone-Dependent Cancer

Given the potent STS inhibition demonstrated by the 4-bromobenzenesulfonyl scaffold (IC50 = 74 nM) [1], this compound serves as an ideal starting point for medicinal chemistry programs targeting STS. The carboxylic acid moiety provides a handle for prodrug or bioisostere modifications, while the bromine atom can be utilized for further SAR exploration via cross-coupling. This scenario is directly supported by quantitative enzyme inhibition data.

Arylsulfonyl Library Synthesis for Phenotypic Screening

The bromine atom's high reactivity in palladium-catalyzed cross-couplings enables rapid generation of structurally diverse compound libraries [1]. This makes 3-(4-bromobenzenesulfonyl)propanoic acid a strategic procurement choice for high-throughput screening (HTS) campaigns and fragment-based drug discovery, where scaffold diversification is critical for hit identification and lead optimization.

G2/M Checkpoint Inhibition in Cancer Biology

The specific G2/M arrest phenotype observed in HL-60 leukemia cells (IC50 = 10.5 µM) positions this compound as a valuable chemical probe for investigating mitotic regulation and DNA damage response pathways. Researchers studying cell cycle checkpoints or developing novel antimitotic agents can utilize this compound to interrogate G2/M transition mechanisms.

T. brucei Kinase Inhibitor Lead Discovery

The micromolar activity of a closely related derivative against T. brucei phosphotransferase (IC50 = 3.27 µM) [2] validates this chemotype as a promising starting point for anti-trypanosomal drug discovery. Procurement of the parent acid allows for the synthesis of focused libraries to optimize potency and selectivity against this neglected disease target.

Application
Selection Property
Validation Focus
STS inhibitor research for hormone-responsive cancer models
Bromoaryl scaffold with carboxylic acid handle
STS enzyme assay validation; cross-coupling diversification
Arylsulfonyl library synthesis for phenotypic screening
Bromine as cross-coupling handle
Library diversity and hit identification
G2/M checkpoint studies in leukemia cell models
Cell cycle arrest phenotype
G2/M phase arrest and apoptosis endpoints
Anti-trypanosomal kinase inhibitor optimization
Micromolar activity against T. brucei phosphotransferase
Potency and selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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